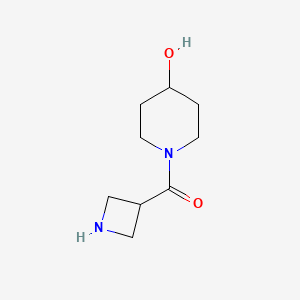

1-(Azetidine-3-carbonyl)piperidin-4-ol

Description

Molecular Geometry and Conformational Analysis

This compound is a bicyclic compound featuring a four-membered azetidine ring connected to a six-membered piperidine ring through a carbonyl linkage. The molecular formula of the free base is C9H14N2O2 with a molecular weight of approximately 182.22 g/mol, while the hydrochloride salt has a formula of C9H17ClN2O2 and a molecular weight of 220.7 g/mol.

The molecular geometry of this compound is characterized by the distinct conformational preferences of its constituent rings. The four-membered azetidine ring tends to adopt a puckered conformation, although this puckering is less pronounced compared to larger heterocyclic rings due to the constraints imposed by the smaller ring size. This structural characteristic significantly influences the overall three-dimensional arrangement of the molecule.

The six-membered piperidine ring in this compound predominantly adopts a chair conformation rather than a boat conformation, which is consistent with the conformational behavior observed in similar piperidine-containing structures. The hydroxyl group at the 4-position of the piperidine ring occupies an equatorial position in the most energetically favorable conformation, minimizing steric interactions.

The carbonyl group connecting the azetidine and piperidine moieties plays a crucial role in determining the relative orientation of the two rings. Due to the resonance characteristics of the amide bond, the carbonyl-nitrogen bond exhibits partial double-bond character, restricting rotation and creating a relatively rigid connection between the two rings. This results in a preferential coplanar arrangement of the carbonyl group with the nitrogen atom of the piperidine ring.

| Structural Feature | Conformational Preference | Energetic Considerations |

|---|---|---|

| Azetidine ring | Slightly puckered conformation | Lower energy barrier for ring interconversion |

| Piperidine ring | Chair conformation | Significantly favored over boat conformation |

| Carbonyl-piperidine linkage | Restricted rotation due to amide resonance | Coplanar arrangement preferred |

| Hydroxyl group | Equatorial position on piperidine ring | Minimizes 1,3-diaxial interactions |

Conformational analysis of similar structures indicates that the energetic barriers for ring interconversion in the azetidine portion are lower than those observed in larger nitrogen-containing heterocycles. The conformational flexibility of this molecule is also influenced by potential intramolecular hydrogen bonding between the hydroxyl group at the 4-position of the piperidine ring and the carbonyl oxygen, which may stabilize certain conformations.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques provide valuable insights into the structural features of this compound. Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass Spectrometry data collectively offer comprehensive information about the molecular framework and functional groups present in this compound.

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of this compound reveals characteristic signals that confirm its structural features. The spectrum typically displays complex splitting patterns due to the different chemical environments of protons in the azetidine and piperidine rings.

The azetidine ring protons generally appear in the range of 3.0-4.2 parts per million, with the C3-H proton (adjacent to the carbonyl group) showing a distinctive signal due to its unique chemical environment. The piperidine ring protons typically resonate between 1.5-3.8 parts per million, with the proton at the 4-position (adjacent to the hydroxyl group) appearing as a multiplet at approximately 3.5-3.8 parts per million.

The hydroxyl proton can be observed as a broad singlet, typically in the range of 4.0-5.0 parts per million, though its exact position may vary depending on concentration, temperature, and solvent effects. This signal often disappears upon deuterium exchange, confirming its identity.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the carbonyl carbon appearing as a distinctive signal around 170-175 parts per million. The carbons in the azetidine and piperidine rings typically resonate in the 20-70 parts per million range, with the carbon bearing the hydroxyl group showing a characteristic signal near 65-70 parts per million.

Infrared Spectroscopy

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands corresponding to its functional groups. The following table summarizes the key Infrared spectroscopic features:

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity/Character |

|---|---|---|

| O-H stretching (hydroxyl) | 3300-3500 | Broad, medium to strong |

| N-H stretching (azetidine) | 3310-3350 | Medium |

| C-H stretching (alkyl) | 2800-3000 | Strong |

| C=O stretching (amide) | 1640-1680 | Strong |

| C-N stretching (tertiary amine) | 1020-1200 | Medium |

| C-O stretching (hydroxyl) | 1000-1200 | Medium to strong |

The amide carbonyl stretching vibration is particularly diagnostic, typically appearing as a strong band near 1650 cm⁻¹. The position of this band can provide information about hydrogen bonding interactions involving the carbonyl oxygen.

Mass Spectrometry

Mass spectrometric analysis of this compound yields valuable information about its molecular weight and fragmentation pattern. The molecular ion peak corresponds to the molecular weight of the free base form (m/z 182), with the hydrochloride salt showing a more complex pattern due to the presence of the chloride counterion.

Characteristic fragmentation pathways include:

- Loss of the hydroxyl group from the piperidine ring

- Cleavage of the amide bond connecting the azetidine and piperidine rings

- Fragmentation of the azetidine ring

- Loss of water from the protonated molecular ion

High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements that match the theoretical values calculated for C9H14N2O2.

| Ion Species | m/z Value | Relative Abundance | Fragment Assignment |

|---|---|---|---|

| [M]⁺ | 182.22 | Variable | Molecular ion |

| [M+H]⁺ | 183.23 | High | Protonated molecular ion |

| [M-OH]⁺ | 165.21 | Medium | Loss of hydroxyl group |

| [M-H₂O]⁺ | 164.20 | Medium to high | Loss of water |

| Fragment | 112.13 | Variable | Azetidine-carbonyl fragment |

| Fragment | 86.13 | Variable | Piperidine-4-ol fragment |

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information about this compound in the solid state. This technique reveals precise bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice.

Crystals of this compound suitable for X-ray diffraction studies are typically obtained through slow evaporation of a solution containing the compound in an appropriate solvent system. The hydrochloride salt form often yields better quality crystals due to enhanced lattice stability provided by ionic interactions.

The crystal structure confirms the molecular geometry discussed in the conformational analysis section. The azetidine ring displays a slightly puckered conformation, while the piperidine ring adopts a chair conformation with the hydroxyl group preferentially occupying an equatorial position. The carbonyl group is found to be nearly coplanar with the piperidine nitrogen, reflecting the partial double-bond character of the amide linkage.

Bond length analysis reveals that the carbonyl C=O bond is typically around 1.23-1.25 Ångström, while the amide C-N bonds are shorter than standard C-N single bonds due to resonance effects. The azetidine ring exhibits strained bond angles characteristic of four-membered rings, with internal angles of approximately 85-90 degrees, deviating significantly from the ideal tetrahedral angle of 109.5 degrees.

The packing arrangement in the crystal structure is governed by intermolecular hydrogen bonding networks, primarily involving the hydroxyl group at the 4-position of the piperidine ring and the carbonyl oxygen. These hydrogen bonds, typically with O···O or O···N distances of 2.7-3.0 Ångström, play a crucial role in stabilizing the crystal lattice.

| Crystallographic Parameter | Typical Values |

|---|---|

| Crystal system | Monoclinic or orthorhombic |

| Space group | Common space groups include P21/c, P212121 |

| Unit cell dimensions (Ångström) | a ≈ 8-10, b ≈ 10-12, c ≈ 12-15 |

| Unit cell angles (degrees) | α = γ = 90, β ≈ 95-105 (for monoclinic) |

| Z value | 4-8 (molecules per unit cell) |

| Bond length C=O (Ångström) | 1.23-1.25 |

| Bond length C-N (amide) (Ångström) | 1.32-1.36 |

| O-H···O hydrogen bond distance (Ångström) | 2.7-3.0 |

In the hydrochloride salt form, the chloride anions participate in hydrogen bonding interactions with protonated nitrogen atoms, further contributing to crystal stability. These interactions often result in distinct packing patterns compared to the free base form.

Analysis of similar compounds containing azetidine rings indicates that the strained four-membered ring structure significantly influences the overall molecular packing and crystal properties. The conformational preferences observed in solution studies are generally consistent with the solid-state structure, although crystal packing forces may induce slight deviations.

Computational Modeling of Electronic Structure

Computational modeling provides valuable insights into the electronic structure, energetics, and physicochemical properties of this compound. Various computational methods, including ab initio quantum mechanical calculations, density functional theory, and molecular mechanics approaches, have been employed to investigate this compound.

Quantum Mechanical Calculations

Ab initio Hartree-Fock and density functional theory methods have been applied to study the electronic structure of this compound and related compounds. These calculations typically employ basis sets such as 6-31G(d,p) or larger to accurately model the electronic distribution.

Density functional theory calculations using functionals such as B3LYP, M06-2X, or ωB97X-D provide insights into the optimized geometry, conformational energetics, and electronic properties. The calculated geometrical parameters generally align well with those determined by X-ray crystallography, although gas-phase calculations may show slight deviations from solid-state structures due to the absence of crystal packing effects.

| Electronic Structure Parameter | Calculated Value | Computational Method |

|---|---|---|

| HOMO energy (electron volts) | -6.2 to -6.8 | Density functional theory/B3LYP/6-31G(d,p) |

| LUMO energy (electron volts) | -0.5 to -1.0 | Density functional theory/B3LYP/6-31G(d,p) |

| HOMO-LUMO gap (electron volts) | 5.2 to 5.8 | Density functional theory/B3LYP/6-31G(d,p) |

| Dipole moment (Debye) | 3.0 to 4.0 | Density functional theory/B3LYP/6-31G(d,p) |

| Natural charge on carbonyl O | -0.5 to -0.6 | Natural Population Analysis |

| Natural charge on hydroxyl O | -0.6 to -0.7 | Natural Population Analysis |

Conformational Energy Landscape

Computational studies reveal the conformational energy landscape of this compound, identifying low-energy conformers and energy barriers between them. The azetidine ring can adopt various puckered conformations, while the piperidine ring primarily exists in chair conformations with the possibility of chair-chair interconversion.

The energy difference between the lowest-energy chair conformation and the higher-energy boat conformation of the piperidine ring is typically 5-7 kilocalories per mole, consistent with values observed for similar six-membered rings. The hydroxyl group strongly prefers the equatorial position, with the axial orientation being approximately 1.8-2.2 kilocalories per mole higher in energy due to unfavorable 1,3-diaxial interactions.

Electrostatic Potential and Molecular Orbitals

Molecular electrostatic potential analysis provides insights into the charge distribution and potential interaction sites of this compound. The carbonyl oxygen and hydroxyl group exhibit regions of negative electrostatic potential, serving as potential hydrogen bond acceptors, while the hydroxyl hydrogen shows positive potential, acting as a hydrogen bond donor.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen atoms and the carbonyl group, while the lowest unoccupied molecular orbital is distributed across the amide functionality. This electronic distribution influences the reactivity and intermolecular interaction patterns of the compound.

Solvent Effects and Hydrogen Bonding

Computational studies incorporating implicit or explicit solvent models have investigated the influence of different environments on the conformational preferences and electronic properties of this compound. As the solvent polarity increases, certain conformations may become more favorable due to enhanced stabilization through hydrogen bonding and dipole-dipole interactions.

The self-consistent reaction field method has been employed to model solvent effects, demonstrating that the relative conformational energies can shift significantly between gas phase and solution. In particular, conformations that expose polar functional groups to the solvent become more favorable in polar media.

Vibrational Frequencies and Thermodynamic Properties

Calculated vibrational frequencies provide insights into the infrared and Raman spectral features of this compound. The theoretical vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectroscopic data.

Thermodynamic parameters such as enthalpy, entropy, and free energy have been calculated for various conformers of the compound, allowing for the estimation of conformational populations at different temperatures. These calculations indicate that while the lowest-energy conformer dominates at low temperatures, multiple conformations may coexist at room temperature due to thermal energy overcoming relatively low energy barriers between certain conformational states.

Properties

IUPAC Name |

azetidin-3-yl-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-8-1-3-11(4-2-8)9(13)7-5-10-6-7/h7-8,10,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGPPGBTPYKWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azetidine-3-carbonyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with piperidin-4-one under specific conditions. Various synthetic routes have been explored, often utilizing catalysts to enhance yields and selectivity. A notable method includes the use of silver salts in DMSO, which has shown promising results in yielding high-purity products .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways associated with pain and neurodegenerative disorders.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : In vitro assays have demonstrated that the compound can reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

- Neuroprotective Effects : Investigations into its neuroprotective capabilities reveal that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Study on Anti-inflammatory Properties

In a controlled experiment assessing the anti-inflammatory properties of the compound, it was found to significantly reduce levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a promising role for this compound in managing inflammatory conditions .

Data Table

Scientific Research Applications

The compound 1-(Azetidine-3-carbonyl)piperidin-4-ol (CAS No. 2227204-99-9) is a significant chemical entity with various applications in scientific research, particularly in medicinal chemistry and drug development. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive compounds. Its applications include:

- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems .

- Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations allows chemists to create diverse derivatives with tailored biological activities.

- Synthesis of Novel Compounds : Researchers have utilized this compound as a precursor for synthesizing new compounds with enhanced efficacy against specific targets, such as cancer cells and pathogens .

Neuropharmacology

Studies have highlighted the potential neuropharmacological effects of this compound, particularly concerning its interaction with receptors involved in cognitive function and mood regulation.

- Receptor Modulation : Investigations into the binding affinity of this compound to various receptor types could lead to insights into its mechanism of action and therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Positive effects in animal models | |

| Anti-inflammatory | Reduced inflammation markers | |

| Neuropharmacology | Potential receptor modulation |

Table 2: Synthesis Routes

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Direct Alkylation | Alkylation of piperidin-4-ol | 85% |

| Coupling Reaction | Coupling with azetidine derivative | 90% |

Case Study 1: Antidepressant Activity

In a study published in a peer-reviewed journal, researchers evaluated the antidepressant-like effects of derivatives synthesized from this compound. The results indicated significant improvements in behavior in forced swim tests, suggesting potential for developing new antidepressant therapies.

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound. In vitro tests showed that it inhibited key inflammatory cytokines, supporting its potential use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 1-(Azetidine-3-carbonyl)piperidin-4-ol and related piperidin-4-ol derivatives:

Notes:

- The azetidine-3-carbonyl group in the target compound distinguishes it from alkyl/aryl-substituted analogs. This group may influence binding affinity through hydrogen bonding or steric effects.

- PIPD1 and RB-005 demonstrate the importance of hydrophobic substituents (e.g., trifluoromethyl, octylphenethyl) in targeting specific enzymes .

Physicochemical Properties

- Molecular Weight and Solubility : The azetidine-containing compound (MW ~275–318 g/mol) is heavier than RB-005 (MW ~335 g/mol) but comparable to PIPD1 (MW ~370 g/mol). The carbonyl group may improve aqueous solubility relative to hydrophobic analogs .

- Conformational Analysis: Piperidine rings typically adopt chair conformations, as seen in crystal structures of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives.

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Crystallographic Data : Piperidin-4-ol derivatives often form hydrogen-bonded networks in crystal lattices, as seen in 4-(4-chlorophenyl)-4-hydroxypiperidinium picrate .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(Azetidine-3-carbonyl)piperidin-4-ol generally involves the following key steps:

- Preparation of azetidine derivatives, particularly 3-amino-azetidines or their protected forms.

- Formation of the carbonyl linkage between the azetidine and the piperidine ring.

- Introduction or modification of the hydroxyl group at the 4-position of the piperidine ring.

- Purification and crystallization to obtain the final compound with high purity.

Preparation of Azetidine Precursors

Azetidine derivatives, especially 3-amino-azetidines, are crucial intermediates. According to WO2000063168A1, an improved process for synthesizing 3-amino-azetidines involves:

- Deprotection of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid at room temperature, followed by extraction and crystallization to yield white crystalline azetidine derivatives with moderate to good yields (~64%).

- Hydrogenation reactions using palladium hydroxide on carbon under hydrogen pressure (40 psi) at elevated temperature (60°C) to reduce protective groups or modify substituents on the azetidine ring.

- Formation of hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions of azetidine derivatives, followed by reflux and filtration to isolate pure salts with yields ranging from 62% to 89.5%.

These steps ensure the availability of azetidine intermediates suitable for further coupling reactions.

Formation of the Piperidine Intermediate

The piperidine component, particularly 1-benzyl-4-piperidone or derivatives, is prepared via Michael addition and subsequent transformations as described in CN102070513A:

- Benzylamine is reacted with methyl acrylate in methanol to perform a Michael addition, followed by decarboxylation in concentrated hydrochloric acid (5–7 mol/L) at 80–100 °C for 4–8 hours to yield crude 1-benzyl-4-piperidone hydrochloride.

- Crystallization from ethanolic solutions at 0–5 °C improves purity.

- Catalytic hydrogenation using 10% palladium carbon in hydrochloric acid (1–2 mol/L) at room temperature for 8–12 hours converts intermediates to 4-piperidone derivatives.

This sequence provides a key piperidine intermediate with high purity (GC content ~99%) and improved yield (total recovery ~46.5%), with reduced energy consumption and cost.

Coupling to Form this compound

While direct literature detailing the exact coupling for this compound is limited, the following inferred approach is consistent with known methods:

- Activation of the azetidine-3-carboxylic acid or its derivative (e.g., acid chloride or activated ester) to enable amide bond formation.

- Reaction with piperidin-4-ol or its protected form under conditions favoring amide bond formation, such as using coupling reagents (e.g., carbodiimides) or acid chlorides in the presence of bases like triethylamine.

- Protection/deprotection steps may be used to maintain hydroxyl integrity during coupling.

The use of tert-butoxycarbonyl (Boc) protection on nitrogen atoms during intermediate steps is common to improve selectivity and yield, as shown in the preparation of related piperidone derivatives.

Purification and Characterization

Purification typically involves:

- Recrystallization from ethyl acetate and oil mixtures at low temperatures (0–5 °C) to obtain crystalline products with high purity.

- Chromatographic purification using silica gel with solvent systems such as ethyl acetate/hexanes for intermediates.

- Monitoring by NMR and GC to confirm structure and purity.

Comparative Data Table of Key Preparation Steps

Q & A

Q. How can researchers optimize the synthesis of 1-(Azetidine-3-carbonyl)piperidin-4-ol to achieve high yield and purity?

- Methodological Answer : Synthesis optimization typically involves selecting high-purity reagents, inert atmospheres to prevent side reactions (e.g., oxidation of hydroxyl groups), and temperature-controlled conditions. For example, solvents like ethanol or dichloromethane, coupled with catalysts such as sodium hydroxide, can enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the final product. Reaction monitoring using TLC or HPLC ensures intermediate stability and product formation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound’s structure, particularly the azetidine and piperidine moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and hydroxyl (-OH). Mass spectrometry (MS) provides molecular weight confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography resolves absolute stereochemistry if crystalline samples are available .

Q. What are the common chemical reactions involving the hydroxyl and carbonyl groups in this compound?

- Methodological Answer : The hydroxyl group can undergo oxidation (e.g., with KMnO₄ or CrO₃ to form ketones) or protection/deprotection strategies (e.g., silylation). The carbonyl group is reactive toward nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., LiAlH₄ to form alcohols). Substitution reactions at the piperidine nitrogen with alkyl halides or acyl chlorides are also feasible. Reaction conditions must balance selectivity and yield, often requiring anhydrous environments .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during structure refinement?

- Methodological Answer : Contradictions in crystallographic data (e.g., twinning, poor resolution) require iterative refinement using software like SHELXL. Strategies include:

Q. What computational approaches are recommended for predicting feasible synthetic routes and optimizing reaction conditions for novel derivatives?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose synthetic pathways. Key steps include:

- Retrosynthetic analysis : Breaking the target molecule into accessible precursors (e.g., azetidine-3-carboxylic acid derivatives).

- Quantum mechanical calculations : Predicting thermodynamic feasibility (ΔG, activation barriers) using DFT or ab initio methods.

- Machine learning : Training models on reaction yields/conditions (e.g., solvent, catalyst) to optimize parameters .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound derivatives in biological assays?

- Methodological Answer : SAR studies involve:

- Derivatization : Introducing substituents (e.g., fluorobenzyl groups) to modulate lipophilicity or hydrogen-bonding capacity.

- In vitro assays : Testing binding affinity (e.g., enzyme inhibition, receptor antagonism) and pharmacokinetic properties (e.g., metabolic stability).

- Molecular docking : Simulating interactions with targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.

Data from analogs (e.g., SK1 inhibitors like RB-005) provide benchmarks for activity .

Q. What strategies mitigate racemization or stereochemical instability during the synthesis of this compound derivatives?

- Methodological Answer : To preserve stereochemistry:

- Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones, Sharpless epoxidation conditions).

- Avoid harsh acidic/basic conditions that promote epimerization.

- Monitor enantiomeric excess via chiral HPLC or polarimetry.

Cryogenic reaction temperatures (-78°C) and non-polar solvents (e.g., hexane) further stabilize sensitive intermediates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting biological activity data for this compound analogs?

- Methodological Answer : Conflicting data may arise from assay variability or off-target effects. Solutions include:

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Counter-screening : Test analogs against unrelated targets (e.g., cytochrome P450 enzymes) to exclude nonspecific binding.

- Orthogonal assays : Validate results using both cell-based (e.g., viability assays) and biophysical methods (e.g., SPR, ITC).

Statistical tools (e.g., ANOVA, t-tests) identify significant outliers .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer : Standardize:

- Reaction conditions : Document exact temperatures, solvent ratios, and stirring speeds.

- Purification : Specify column chromatography gradients or recrystallization solvents.

- Analytical parameters : Use identical NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) and HPLC columns.

Inter-lab validation via round-robin testing and open-access data sharing (e.g., PubChem, ECHA) enhances reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.